N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
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Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout Nature in various forms . Indole derivatives also show a wide range of biological activities .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Chemical modification of quinoline is one of the commonest approaches used in drug discovery .Molecular Structure Analysis
The molecular structure of these compounds is complex and diverse, with many possible substitutions and functional groups. The structure of the compound you mentioned would likely be a combination of these structures .Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse and depend on the specific structure and functional groups present. For example, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the specific compound you mentioned would depend on its exact structure.Mechanism of Action
Target of action
Compounds with an indole nucleus, which is similar to the structure of your compound, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of action
The interaction of the compound with its targets would likely involve the formation of non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. The presence of the indole nucleus could enhance the compound’s ability to interact with its targets .
Biochemical pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
The ADME properties of the compound would be influenced by factors such as its size, polarity, and the presence of functional groups that can undergo metabolic reactions. The presence of the indole nucleus could potentially enhance the compound’s bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. For example, if the compound targets a receptor involved in cell proliferation, it could potentially have anticancer activity .
Future Directions
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O2/c23-17-11-14(24)5-6-18(17)26-22(28)16-10-13-9-12-3-1-7-27-8-2-4-15(19(12)27)20(13)29-21(16)25/h5-6,9-11,25H,1-4,7-8H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKOAZMDHPIMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=C(C=C(C=C5)F)Cl)CCCN3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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